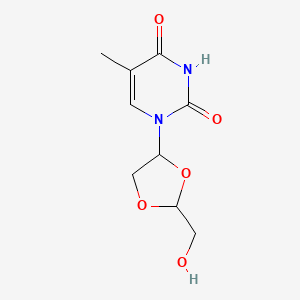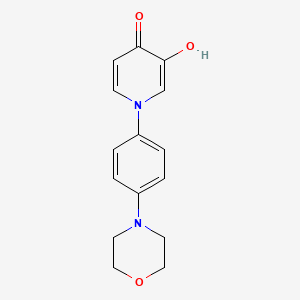
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is a compound that belongs to the class of 3-hydroxy-pyridin-4-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholine ring and the phenyl group attached to the pyridinone core makes this compound particularly interesting for medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one typically involves the condensation of 4-chloro-3-hydroxypyridine with 4-morpholinylaniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-morpholin-4-ylphenyl)pyridin-4-one.
Reduction: Formation of 3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-amine.
Substitution: Formation of halogenated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For instance, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines like dopamine. This increases the availability of dopamine in the brain, which is beneficial for treating conditions like Parkinson’s disease . Additionally, its antibacterial activity is mediated by disrupting the integrity of bacterial cell membranes and inhibiting cell metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-pyridin-4-ones: A class of compounds with similar structures but different substituents on the pyridinone ring.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
3-Hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, the phenyl group provides opportunities for further functionalization, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H16N2O3 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
3-hydroxy-1-(4-morpholin-4-ylphenyl)pyridin-4-one |
InChI |
InChI=1S/C15H16N2O3/c18-14-5-6-17(11-15(14)19)13-3-1-12(2-4-13)16-7-9-20-10-8-16/h1-6,11,19H,7-10H2 |
InChI-Schlüssel |
QPSJJQCECVAHMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)N3C=CC(=O)C(=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


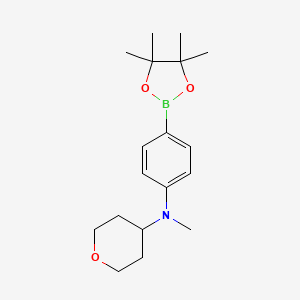
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
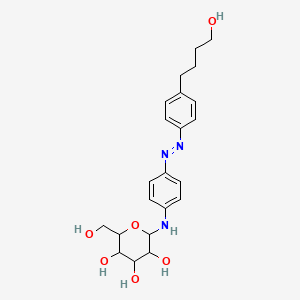
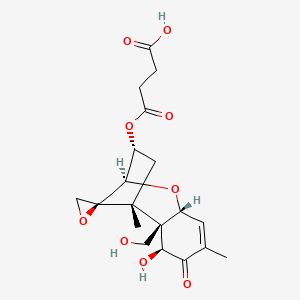
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
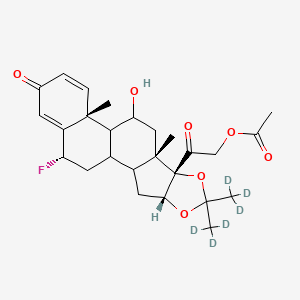
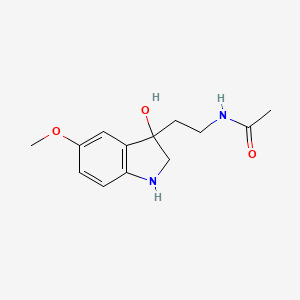

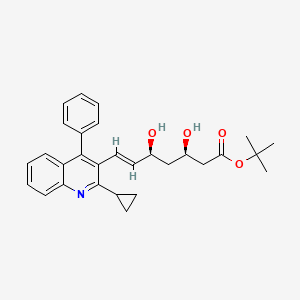
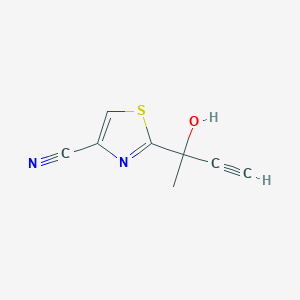

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)
![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
